1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
Overview
Description
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features a phenyl group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of safer and more environmentally friendly reagents is also a focus in industrial settings to minimize hazardous waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares a similar pyrazole core but has a piperazine ring attached, making it useful as an intermediate in the synthesis of antidiabetic agents.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Another related compound with an amino group, used in the synthesis of various heterocyclic compounds.
Uniqueness
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a pharmaceutical precursor .
Properties
IUPAC Name |
1-(1-methyl-5-phenylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-8-12(14(2)13-11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFCSJZKKBAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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